molecular formula C7H11N2NaOS2 B12708165 Sodium 4-carboxyamidopiperidinedithiocarbamate CAS No. 89970-79-6

Sodium 4-carboxyamidopiperidinedithiocarbamate

Cat. No.: B12708165
CAS No.: 89970-79-6
M. Wt: 226.3 g/mol
InChI Key: AZTJSMGMTBVHJJ-UHFFFAOYSA-M
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Description

Sodium 4-carboxyamidopiperidinedithiocarbamate is a chemical compound belonging to the class of dithiocarbamates. Dithiocarbamates are organosulfur compounds characterized by the presence of sulfur atoms replacing oxygen atoms in carbamates. These compounds are widely used in various fields, including agriculture, medicine, and industry, due to their unique chemical properties .

Preparation Methods

The synthesis of sodium 4-carboxyamidopiperidinedithiocarbamate typically involves the reaction of piperidine derivatives with carbon disulfide and sodium hydroxide. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

Sodium 4-carboxyamidopiperidinedithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sodium 4-carboxyamidopiperidinedithiocarbamate has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes. In biology and medicine, it has been studied for its potential as an enzyme inhibitor and its therapeutic effects in treating diseases like HIV and cancer. Additionally, it is used in industrial applications such as the production of rubber and as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of sodium 4-carboxyamidopiperidinedithiocarbamate involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby inhibiting the activity of metalloenzymes. This chelation process disrupts the normal function of the enzymes, leading to various biological effects .

Comparison with Similar Compounds

Sodium 4-carboxyamidopiperidinedithiocarbamate can be compared with other dithiocarbamates such as sodium diethyldithiocarbamate and sodium dimethyldithiocarbamate. While all these compounds share similar structural features, this compound is unique due to its specific piperidine ring and carboxyamide group, which confer distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it valuable for research and industrial purposes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.

Properties

CAS No.

89970-79-6

Molecular Formula

C7H11N2NaOS2

Molecular Weight

226.3 g/mol

IUPAC Name

sodium;4-carbamoylpiperidine-1-carbodithioate

InChI

InChI=1S/C7H12N2OS2.Na/c8-6(10)5-1-3-9(4-2-5)7(11)12;/h5H,1-4H2,(H2,8,10)(H,11,12);/q;+1/p-1

InChI Key

AZTJSMGMTBVHJJ-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCC1C(=O)N)C(=S)[S-].[Na+]

Related CAS

95480-31-2 (Parent)

Origin of Product

United States

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